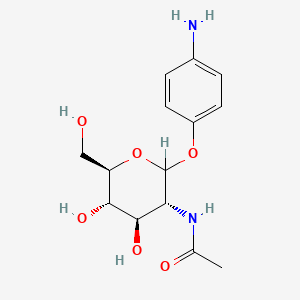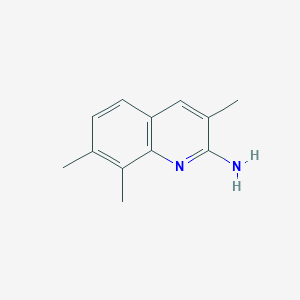
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- is a synthetic organic compound with the molecular formula C18H16Br2N2O2 It is a derivative of piperazinedione, characterized by the presence of two bromine atoms and two phenylmethyl groups attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- typically involves the bromination of 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent compound 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-.
Oxidation Reactions: The phenylmethyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding due to its structural features.
Industrial Applications: The compound’s derivatives are investigated for their use as intermediates in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenylmethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione, 3,6-bis(phenylmethyl)-: The parent compound without bromine atoms.
2,5-Piperazinedione, 3,6-dichloro-1,4-bis(phenylmethyl)-: A similar compound with chlorine atoms instead of bromine.
2,5-Piperazinedione, 3,6-dimethyl-1,4-bis(phenylmethyl)-: A derivative with methyl groups instead of bromine.
Uniqueness
2,5-Piperazinedione, 3,6-dibromo-1,4-bis(phenylmethyl)- is unique due to the presence of bromine atoms, which can significantly alter its reactivity and interaction with biological targets compared to its analogs. The bromine atoms can enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its biological activity.
Properties
CAS No. |
89291-86-1 |
|---|---|
Molecular Formula |
C18H16Br2N2O2 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
1,4-dibenzyl-3,6-dibromopiperazine-2,5-dione |
InChI |
InChI=1S/C18H16Br2N2O2/c19-15-18(24)22(12-14-9-5-2-6-10-14)16(20)17(23)21(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
InChI Key |
KWIMPWDKHCHFER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)N(C(C2=O)Br)CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)
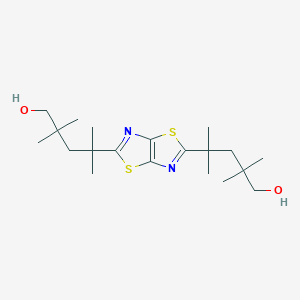

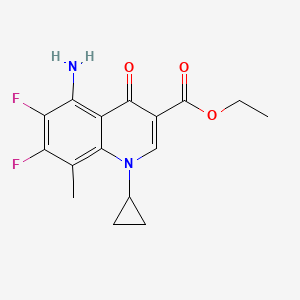
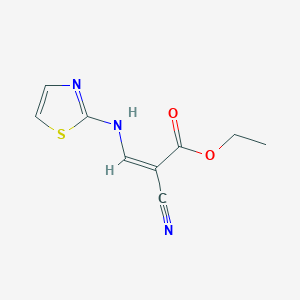
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)
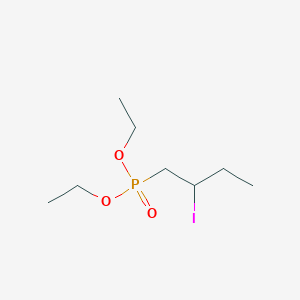

![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![8-Methoxy-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14154407.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)
